4-Butoxy-2-chlorobenzoic acid
Overview
Description
4-Butoxy-2-chlorobenzoic acid is an organic compound with the molecular formula C11H13ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a butoxy group, and the hydrogen atom at the ortho position is replaced by a chlorine atom
Mechanism of Action
Target of Action
It’s known that chlorobenzoic acids can be used as herbicides or insecticides in agriculture . They may also be formed as intermediates during the degradation of certain herbicides .
Mode of Action
It’s known that chlorobenzoic acids can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that chlorobenzoic acids can be formed during the degradation of polychlorinated biphenyls (pcbs) . The accumulation of chlorobenzoic acids in waste water or in soil can lead to the deceleration or inhibition of degradation of substances of which the chlorobenzoic acids are degradation products .
Result of Action
It’s known that chlorobenzoic acids can be used as herbicides or insecticides, suggesting that they may have toxic effects on certain organisms .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, which chlorobenzoic acids can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
4-Butoxy-2-chlorobenzoic acid may participate in biochemical reactions involving enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies should focus on these aspects to understand the temporal changes in the effects of this compound .
Metabolic Pathways
Future studies should investigate these pathways and any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-2-chlorobenzoic acid can be achieved through several methods. One common approach involves the esterification of 2-chlorobenzoic acid with butanol, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the direct chlorination of 4-butoxybenzoic acid. This process requires the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure conditions to ensure selective chlorination at the ortho position.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Products include 4-butoxy-2-aminobenzoic acid or 4-butoxy-2-thiolbenzoic acid.
Esterification: Esters such as 4-butoxy-2-chlorobenzoate.
Reduction: 4-butoxy-2-chlorobenzyl alcohol.
Scientific Research Applications
4-Butoxy-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2-Chlorobenzoic Acid: Lacks the butoxy group, resulting in different chemical properties and reactivity.
4-Butoxybenzoic Acid: Lacks the chlorine atom, affecting its substitution reactions and biological activity.
4-Chlorobenzoic Acid: Lacks the butoxy group, influencing its solubility and interaction with biological targets.
Uniqueness: 4-Butoxy-2-chlorobenzoic acid is unique due to the presence of both the butoxy and chlorine substituents, which confer distinct chemical and physical properties. The combination of these groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-butoxy-2-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHJLZGHQGHWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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